1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone
Description
Properties
IUPAC Name |
2-(benzenesulfonyl)-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S2/c24-18(13-30(27,28)15-4-2-1-3-5-15)21-8-10-22(11-9-21)19-20-16-7-6-14(23(25)26)12-17(16)29-19/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIWSONWHAHTPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)CS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone typically involves multiple steps:
Formation of the Nitrobenzo[d]thiazole Moiety: This step involves the nitration of benzo[d]thiazole under controlled conditions using a nitrating agent such as nitric acid.
Piperazine Ring Introduction: The nitrobenzo[d]thiazole intermediate is then reacted with piperazine in the presence of a suitable catalyst to form the piperazinyl derivative.
Phenylsulfonyl Group Addition: The final step involves the reaction of the piperazinyl derivative with a phenylsulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic reagents such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitrobenzo[d]thiazole derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted ethanone derivatives.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to 1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone exhibit significant antitumor properties. A study highlighted the synthesis of related piperazine derivatives that demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential application in cancer therapy .
Enzyme Inhibition
The nitrobenzothiazole moiety is hypothesized to inhibit enzymes involved in critical cellular processes. For instance, compounds with similar structures have been shown to inhibit tyrosinase activity, which is essential for melanin production. This property could be beneficial in developing treatments for hyperpigmentation disorders .
Neuropharmacology
Due to the presence of the piperazine ring, this compound may interact with neurotransmitter systems, potentially acting as an anxiolytic or antidepressant agent. Studies on related compounds have shown promise in modulating benzodiazepine receptors, which are crucial for anxiety regulation .
Cytotoxicity Against Cancer Cell Lines
In a detailed investigation, derivatives of the compound were tested against various cancer cell lines, including breast and colon cancer models. The results indicated a dose-dependent cytotoxic effect, with some derivatives showing IC50 values significantly lower than those of existing chemotherapeutic agents .
Tyrosinase Inhibition Assays
A series of assays were conducted to evaluate the inhibitory effects of the compound on tyrosinase activity using B16F10 melanoma cells. The results demonstrated that the compound significantly reduced enzyme activity in a dose-dependent manner, indicating its potential as a therapeutic agent for skin disorders related to pigmentation .
Mechanism of Action
The mechanism of action of 1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrobenzo[d]thiazole moiety is often involved in electron transfer processes, while the piperazine ring can enhance binding affinity to biological targets.
Comparison with Similar Compounds
Benzothiazole-Piperazine-Ethanone Derivatives
- Structure: 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)ethanone.
- Key Differences: Lacks the 6-nitro group on benzothiazole; includes a benzothiazole-thio-triazole substituent.
- Molecular Weight: 507.10 (vs. higher for the target compound due to nitro group).
- Elemental Analysis: C: 54.42%, H: 4.17%, N: 19.31% (lower nitrogen content than the nitro-containing target) .
- Structure: Incorporates a benzimidazole-thio-methyl group.
Phenylsulfonyl Piperazine-Ethanone Derivatives
- Structure: 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone.
- Key Differences: Methoxy-substituted phenylsulfonyl group vs. unsubstituted phenylsulfonyl in the target.
- Melting Point: 131–134°C (provides insight into crystallinity; target compound’s melting point likely differs due to nitro group) .
Pyridine-Based Piperazine-Ethanone Derivatives ()
- Example: (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO).
- Biological Activity: Inhibits CYP51 enzyme in Trypanosoma cruzi. The target’s nitro group may confer distinct antiparasitic mechanisms or enhanced potency .
Electrochemically Synthesized Derivatives ()
- Example: 1-(4-(3,5-Bis(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)piperazin-1-yl)ethanone.
- Reactivity: Electrochemical oxidation pathways differ due to the target’s nitro group, which may alter redox behavior or stability .
Structural and Functional Data Tables
Table 1: Physical and Chemical Properties
Biological Activity
1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone is a synthetic compound that has gained attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 446.5 g/mol. The structure includes a piperazine ring, a nitrobenzothiazole moiety, and a sulfonyl group, which are critical for its biological activity.
Target of Action
Benzothiazole derivatives, including this compound, have been reported to exhibit potent anti-tubercular activity by targeting specific enzymes involved in bacterial metabolism and inflammation pathways.
Mode of Action
The compound primarily inhibits cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition affects the synthesis of prostaglandins, which are key mediators of inflammation. Additionally, it has shown potential in disrupting quorum sensing pathways in Gram-negative bacteria, thereby inhibiting their growth without acting as traditional antibiotics.
Antitubercular Activity
Recent studies have demonstrated that compounds structurally similar to this compound exhibit significant anti-tubercular effects against Mycobacterium tuberculosis H37Rv. These derivatives showed improved bioavailability and selectivity towards the DprE1 target protein, which is crucial for TB treatment .
Neuroprotective Effects
In animal models of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA), piperazine-based compounds demonstrated protective effects against neuronal damage. Treated rats exhibited significant improvements in motor functions and reduced oxidative stress markers.
Case Studies
Case Study 1: Antitubercular Activity
A study synthesized several benzothiazole derivatives and evaluated their anti-TB activity against M. tuberculosis. The results indicated that certain derivatives exhibited better inhibition potency compared to standard reference drugs, highlighting the therapeutic potential of this compound in treating tuberculosis .
Case Study 2: Neuroprotective Study
In a neuroprotection study using PC12 cells, the compound effectively reduced glutamine-induced neurotoxicity. The bioassay results indicated that it significantly improved cell viability and reduced markers of oxidative stress .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone, and how are intermediates characterized?
- Answer : The synthesis typically involves sequential coupling of the benzothiazole and piperazine moieties. For example:
- Step 1 : Nitration of benzo[d]thiazole derivatives under controlled HNO₃/H₂SO₄ conditions to introduce the nitro group .
- Step 2 : Piperazine ring formation via nucleophilic substitution, often using dichloromethane (DCM) or tetrahydrofuran (THF) as solvents .
- Step 3 : Sulfonylation of the ethanone group with phenylsulfonyl chloride in the presence of a base like triethylamine .
- Characterization : Intermediates are validated using ¹H/¹³C NMR (e.g., δ 7.5–8.5 ppm for aromatic protons) and ESI-MS (to confirm molecular ions). Purity is assessed via HPLC (>95%) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Answer :
- ¹H/¹³C NMR : Assigns protons and carbons (e.g., benzothiazole C2 resonance at ~165 ppm ).
- FT-IR : Confirms functional groups (e.g., S=O stretching at ~1150 cm⁻¹ for sulfonyl ).
- Mass Spectrometry (EI/ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ ~490–520 Da ).
- X-ray Crystallography : Resolves stereochemistry for crystalline derivatives .
Q. What in vitro assays are used for preliminary biological screening?
- Answer :
- Anticancer Activity : MTT assay against cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells ).
- Antimicrobial Screening : Disc diffusion against Gram-positive/negative bacteria .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfonylation step, and what are common pitfalls?
- Answer :
- Optimization : Use anhydrous conditions, stoichiometric excess of phenylsulfonyl chloride (1.2–1.5 eq), and slow addition to prevent side reactions.
- Pitfalls : Hydrolysis of sulfonyl chloride (avoid moisture) and competing N-sulfonylation of piperazine (controlled via pH < 8 ).
- Monitoring : TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and quenching with ice-water to isolate the product .
Q. How do structural modifications (e.g., nitro group position) impact biological activity?
- Answer :
- SAR Insights :
- Mechanistic Basis : Nitro groups enhance electron-withdrawing effects, stabilizing ligand-receptor interactions .
Q. How can contradictory data on cytotoxicity across studies be resolved?
- Answer : Contradictions arise from:
- Assay Variability : Standardize protocols (e.g., MTT incubation time: 48h vs. 72h).
- Cell Line Heterogeneity : Use authenticated lines (e.g., ATCC) and validate via STR profiling.
- Compound Stability : Test degradation in DMSO/PBS via HPLC over 24h .
Q. What computational methods predict binding modes of this compound with biological targets?
- Answer :
- Docking Studies : Use AutoDock Vina to model interactions with tubulin (PDB: 1SA0) or kinases (e.g., EGFR). Key residues: Asp26 (tubulin) and Lys745 (EGFR) .
- MD Simulations : GROMACS for stability analysis (RMSD < 2.0 Å over 100ns) .
- QSAR Models : Correlate logP values with IC₅₀ (R² > 0.85) .
Methodological Notes
- Synthetic Reproducibility : Always report solvent purity (e.g., DCM dried over CaCl₂) and reaction atmosphere (N₂/Ar).
- Data Validation : Cross-check NMR assignments with DEPT-135 and HSQC .
- Ethical Compliance : For in vitro studies, adhere to institutional biosafety guidelines (e.g., BSL-2 for cancer cells).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
